

Essential Safety and Disposal Guide for Usnoflast (ZYIL1)

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Compound of Interest

Compound Name: *Usnoflast*

Cat. No.: *B12374428*

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For Researchers, Scientists, and Drug Development Professionals

This document provides critical operational and safety information for the handling and disposal of **Usnoflast** (also known as ZYIL1), a selective, orally active NLRP3 inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining regulatory compliance.

Chemical and Physical Properties

A summary of key quantitative data for **Usnoflast** is presented below for easy reference.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₉ N ₃ O ₃ S	[1]
Molecular Weight	403.54 g/mol	[1]
CAS Number	2455519-86-3	[1]
Appearance	Solid Powder	[2]
Solubility	10 mM in DMSO	[2]
Storage (Solid)	-20°C for 12 months; 4°C for 6 months	
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	

Biological Activity

Usnoflast is a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. Its inhibitory activity has been quantified in various in vitro assays.

Assay	IC50 Value	Source
ATP-mediated IL-1 β release in hPBMCs	4.5 nM	
Nigericin-induced IL-1 β release in THP-1 cells	11 nM	
ATP-induced IL-1 β release in THP-1 cells	13 nM	
MSU-induced IL-1 β release in THP-1 cells	10 nM	
Nigericin-mediated IL-1 β release in isolated microglia cells	43 nM	
Caspase-1 activity in LPS-primed THP-1 cells (ATP challenge)	9.6 nM	

Proper Disposal Procedures

While specific disposal instructions for **Usnoflast** are not detailed in publicly available safety data sheets, general best practices for the disposal of non-hazardous chemical waste in a laboratory setting should be followed. Always adhere to your institution's specific waste disposal protocols and all applicable federal, state, and local regulations.

Step-by-Step Disposal Guidance:

- Waste Identification and Segregation:
 - Treat all **Usnoflast** waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as chemical waste.
 - Segregate **Usnoflast** waste from other waste streams such as regular trash, sharps, and biohazardous waste.
- Containerization:

- Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name "**Usnoflast** (ZYIL1)," and the primary hazard (e.g., "Chemical Waste for Incineration").
- Ensure the container is compatible with the waste being collected (e.g., a high-density polyethylene container for solid waste or a glass container for organic solvent solutions).
- Collection of Waste:
 - Solid Waste: Place unused or expired **Usnoflast** powder, along with any contaminated personal protective equipment (PPE) such as gloves and weighing papers, directly into the designated solid chemical waste container.
 - Liquid Waste: Collect solutions containing **Usnoflast** in a designated liquid chemical waste container. If dissolved in a flammable solvent like DMSO, it should be placed in a container for flammable liquids. Do not mix incompatible waste streams.
 - Contaminated Labware: Disposable labware that has come into contact with **Usnoflast** should be placed in the solid chemical waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol), and the rinsate collected as liquid chemical waste.
- Storage Pending Disposal:
 - Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
 - Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
- Final Disposal:
 - Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
 - Ensure all required paperwork is completed for waste transfer.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Nigericin-Induced IL-1 β Release in THP-1 Cells

This protocol outlines the methodology to assess the inhibitory effect of **Usnoflast** on NLRP3 inflammasome activation in a human monocytic cell line.

Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- Nigericin
- **Usnoflast**
- DMSO (vehicle control)
- ELISA kit for human IL-1 β

Procedure:

- Cell Culture and Differentiation:
 - Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
 - To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate and treat with 100 nM PMA for 48-72 hours.
- Priming:
 - After differentiation, remove the PMA-containing medium and replace it with fresh medium.

- Prime the cells with 1 µg/mL LPS for 3-4 hours to upregulate the expression of pro-IL-1β.
- Inhibitor Treatment:
 - Prepare serial dilutions of **Usnoflast** in DMSO.
 - Pre-incubate the primed cells with various concentrations of **Usnoflast** (or vehicle control) for 1 hour.
- NLRP3 Inflammasome Activation:
 - Induce NLRP3 inflammasome activation by treating the cells with 10 µM nigericin for 45 minutes to 2 hours.
- Quantification of IL-1β Release:
 - Collect the cell culture supernatants.
 - Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of inhibition of IL-1β release for each concentration of **Usnoflast** compared to the vehicle control.
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vivo Assessment in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

This protocol describes a general workflow to evaluate the anti-inflammatory efficacy of **Usnoflast** in a mouse model of systemic inflammation leading to neuroinflammation.

Materials:

- C57BL/6 mice (or other appropriate strain)

- Lipopolysaccharide (LPS) from E. coli
- **Usnoflast**
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Sterile saline
- Anesthetics
- Equipment for tissue collection and processing (e.g., perfusion pump, homogenization tools)
- ELISA kits for mouse IL-1 β and caspase-1

Procedure:

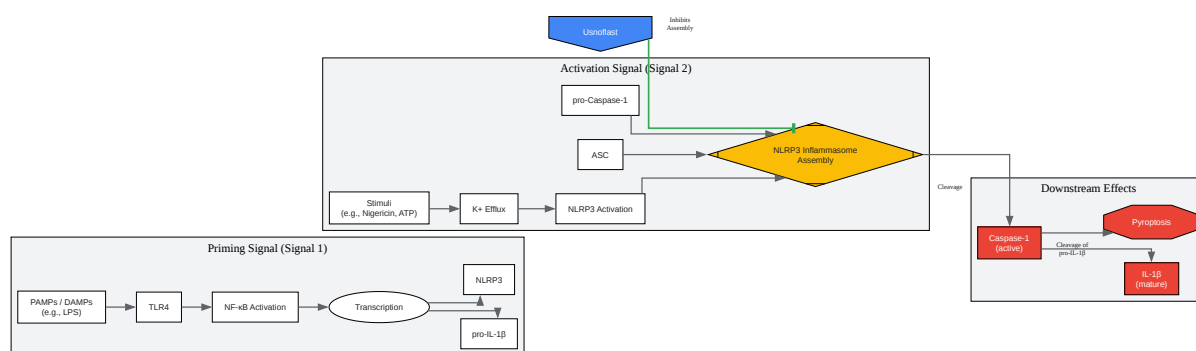
- Animal Acclimation and Grouping:
 - Acclimate mice to the facility for at least one week before the experiment.
 - Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, **Usnoflast** + LPS).
- Drug Administration:
 - Administer **Usnoflast** (e.g., 2.5-10 mg/kg) or vehicle orally (p.o.) as a single dose.
- Induction of Neuroinflammation:
 - Approximately 1-2 hours after drug administration, induce systemic inflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5 - 2 mg/kg). Control animals receive a sterile saline injection.
- Monitoring and Sample Collection:
 - Monitor the animals for signs of sickness behavior.
 - At a predetermined time point (e.g., 4-6 hours post-LPS injection), euthanize the mice.

- Collect brain tissue (e.g., prefrontal cortex, hippocampus) and blood samples. For brain tissue analysis, transcardial perfusion with saline is recommended to remove blood.
- Biochemical Analysis:
 - Homogenize the brain tissue.
 - Measure the levels of IL-1 β and active caspase-1 in the brain homogenates using ELISA kits.
- Data Analysis:
 - Compare the levels of inflammatory markers between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical signaling pathway for NLRP3 inflammasome activation, which is the target of **Usnoflast**.

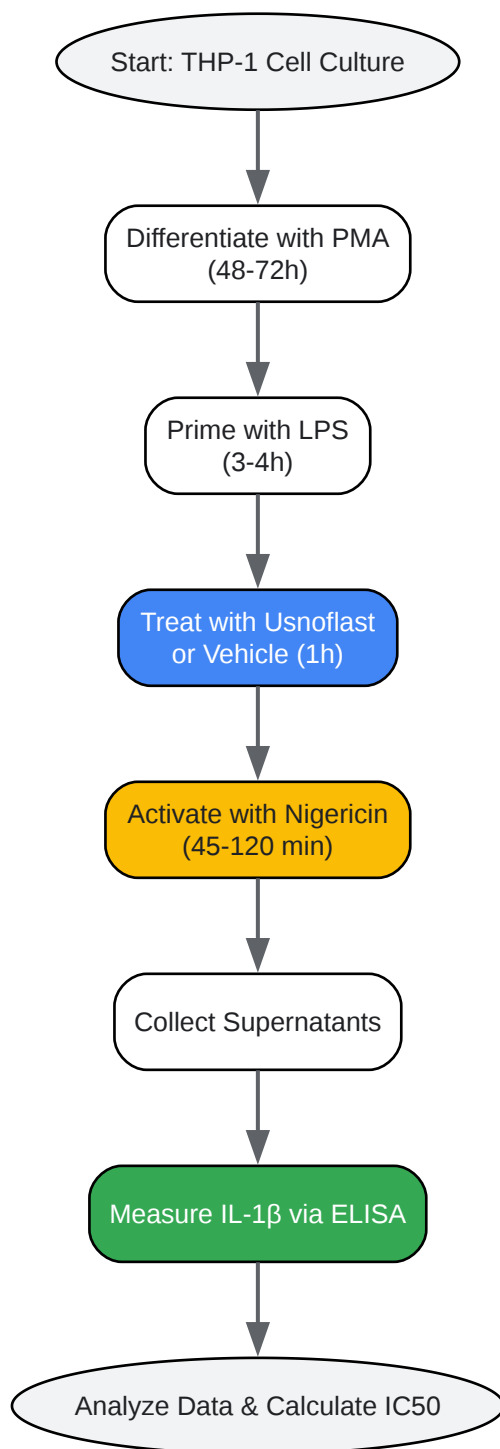


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Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of **Usnoflast**.

Experimental Workflow for In Vitro Usnoflast Efficacy Testing

The following diagram outlines the key steps in the in vitro experimental protocol.



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Caption: Workflow for assessing **Usnoflast**'s inhibition of IL-1β release in THP-1 cells.

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References

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- 2. ZYIL1 (Usnoflast) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
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